molecular formula C10H12N2S B14378712 2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine CAS No. 90070-18-1

2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine

Katalognummer: B14378712
CAS-Nummer: 90070-18-1
Molekulargewicht: 192.28 g/mol
InChI-Schlüssel: BSDRSTUBZITIRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine is a heterocyclic compound that features a unique fusion of a thieno ring with a diazepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with suitable aldehydes or ketones, followed by cyclization to form the diazepine ring. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs of the original compound .

Wissenschaftliche Forschungsanwendungen

2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine is unique due to its specific substitution pattern and the fusion of the thieno and diazepine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

90070-18-1

Molekularformel

C10H12N2S

Molekulargewicht

192.28 g/mol

IUPAC-Name

2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine

InChI

InChI=1S/C10H12N2S/c1-6-7(2)11-9-4-13-5-10(9)12-8(6)3/h4-6H,1-3H3

InChI-Schlüssel

BSDRSTUBZITIRQ-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=NC2=CSC=C2N=C1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.